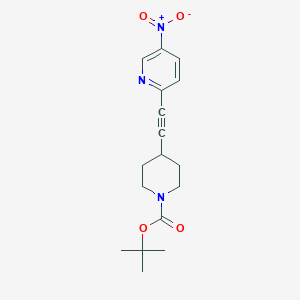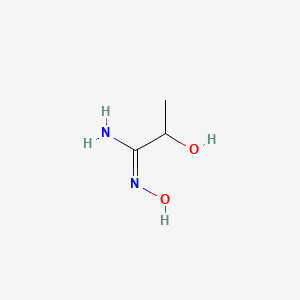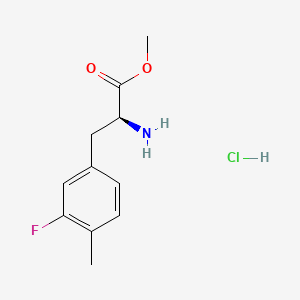
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a methyl ester group, an amino group, and a fluorinated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride typically involves multiple steps. One common method includes the use of starting materials such as 3-fluoro-4-methylbenzaldehyde and L-alanine. The reaction proceeds through a series of steps including condensation, reduction, and esterification. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds.
科学的研究の応用
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-methylphenyl isocyanate
- 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone
Uniqueness
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.
特性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChIキー |
YRWOKMPWSATUGI-PPHPATTJSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl |
正規SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)

![{[(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}({[(2S)-1-oxo-1-(propan-2-yloxy)propan-2-yl]amino})phosphinic acid](/img/structure/B14033958.png)
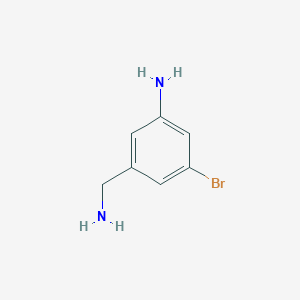
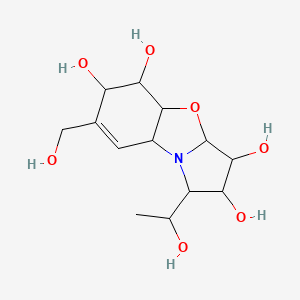

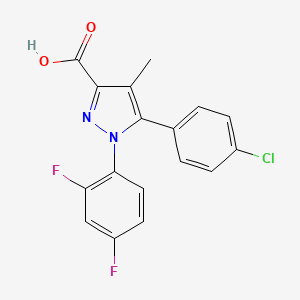
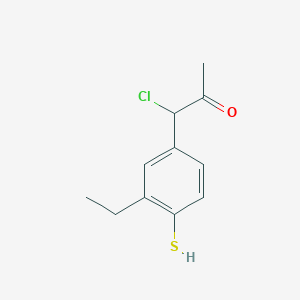
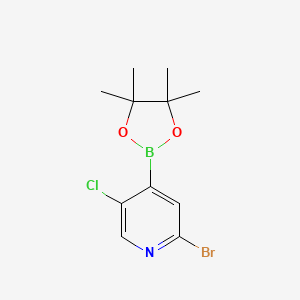
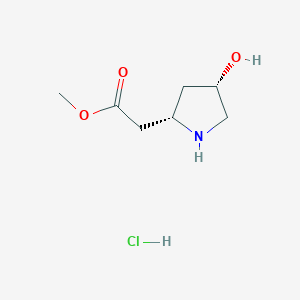
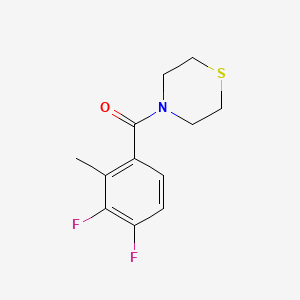
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
